molecular formula C5H8ClN3O2S B6267339 6-aminopyridine-2-sulfonamide hydrochloride CAS No. 2109404-65-9

6-aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B6267339
CAS No.: 2109404-65-9
M. Wt: 209.7
InChI Key:
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Description

6-Aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 6-aminopyridine followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

6-Aminopyridine-2-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-aminopyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    2-Aminopyridine: A simpler derivative of pyridine with similar applications in drug discovery.

    6-Fluoropyridine-2-sulfonamide: A fluorinated analog with potentially enhanced biological activity.

    3-Methylpyridine-2-sulfonamide: A methylated derivative with distinct chemical properties.

Uniqueness: 6-Aminopyridine-2-sulfonamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfonamide group makes it a versatile compound for various applications.

Properties

CAS No.

2109404-65-9

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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